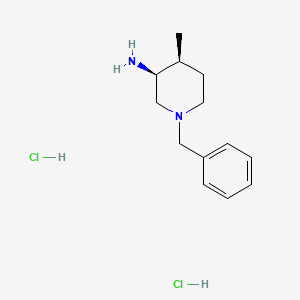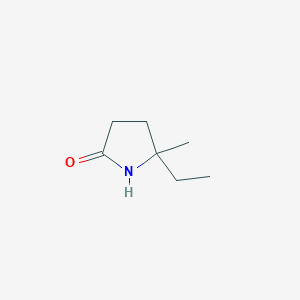
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Wirkmechanismus
The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . Additionally, oxadiazoles can disrupt bacterial membranes and interfere with siderophore biosynthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride is unique due to its specific substitution pattern and the presence of the aminehydrochloride group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, its ability to form hydrogen bonds and its electronic properties differ from other oxadiazole isomers, leading to different reactivity and biological activity profiles .
Eigenschaften
Molekularformel |
C6H12ClN3O |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
2-(1,2,4-oxadiazol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-6(2,7)5-8-4-10-9-5;/h4H,3,7H2,1-2H3;1H |
InChI-Schlüssel |
IOGYUQAVSJOMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=NOC=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)
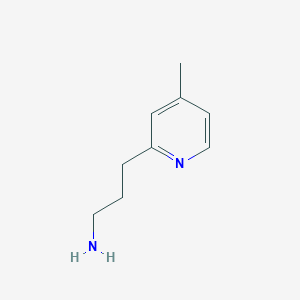
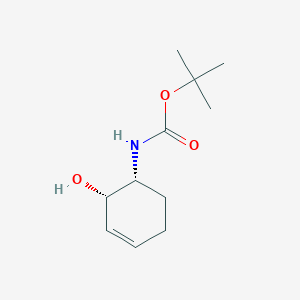
![1-[(3-Methylthiophen-2-yl)methyl]piperazine](/img/structure/B13592737.png)
aminehydrochloride](/img/structure/B13592743.png)
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)

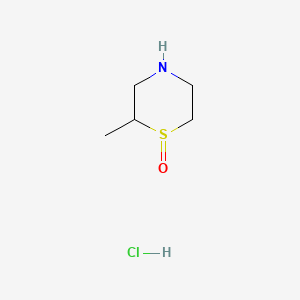


![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
